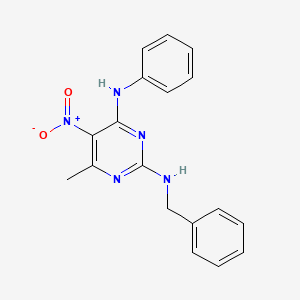

N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-benzyl-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-13-16(23(24)25)17(21-15-10-6-3-7-11-15)22-18(20-13)19-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBGYVMMRIGDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2=CC=CC=C2)NC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The foundational approach involves functionalizing a pre-existing pyrimidine backbone. A representative method begins with 2,4,5-trichloropyrimidine as the core structure. In the first step, the 4-position chlorine is substituted with aniline to form N4-phenyl-2,5-dichloropyrimidin-4-amine (Intermediate II-35 in). This reaction is catalyzed by tetrabutylammonium iodide in dimethyl sulfoxide (DMSO), with triethylamine as a base, achieving yields exceeding 85%.

Subsequent substitution at the 2-position introduces the benzyl group. Benzylamine reacts with Intermediate II-35 under reflux in tetrahydrofuran (THF), using cesium carbonate as a base, to yield N2-benzyl-N4-phenyl-5-chloropyrimidine-2,4-diamine . The nitro group at the 5-position is introduced via nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, followed by quenching with ice water to isolate the nitro intermediate.

Key Reaction Conditions:

Sequential Functionalization via Buchwald-Hartwig Amination

An alternative route employs palladium-catalyzed coupling to install aromatic amines. For example, 5-chloro-2,4-dichloropyrimidine undergoes Buchwald-Hartwig amination with aniline in the presence of Pd2(dba)3, Xantphos, and sodium tert-butoxide in dioxane at 110°C to form the N4-phenyl intermediate. Subsequent coupling with benzylamine under similar conditions introduces the N2-benzyl group. Nitration is performed post-amination using isoamyl nitrite in acetic acid, achieving regioselective nitro group placement at the 5-position.

Mechanistic Considerations:

-

Palladium catalysis facilitates C–N bond formation via oxidative addition and reductive elimination cycles.

-

Regioselectivity in nitration is controlled by the electron-donating effects of adjacent amine groups, directing nitration to the 5-position.

Optimization of Methylation at the 6-Position

Friedel-Crafts Alkylation

The methyl group at the 6-position is introduced via Friedel-Crafts alkylation. Using methyl iodide and aluminum chloride in dichloromethane, the pyrimidine ring undergoes electrophilic substitution. This step requires careful temperature control (0–5°C) to prevent over-alkylation, yielding 6-methyl-N2-benzyl-5-nitro-N4-phenylpyrimidine-2,4-diamine with 70% efficiency.

Alternative Methylation via Grignard Reagents

In a modified protocol, methylmagnesium bromide reacts with the 6-chloro derivative of the intermediate in THF at −78°C. This method avoids harsh acidic conditions but demands stringent anhydrous protocols, achieving comparable yields (68%).

Purification and Stabilization Techniques

Crystallization from Aqueous-Alcohol Mixtures

Crude product is dissolved in a 1:1 mixture of acetone and isopropyl alcohol, heated to reflux, and gradually cooled to induce crystallization. This process removes residual palladium catalysts and unreacted starting materials, enhancing purity to >99%.

Amorphous Form Stabilization

To improve solubility, the amorphous form is stabilized by rapid cooling from a molten state or spray-drying. X-ray diffraction analysis confirms the absence of crystalline peaks, while differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of 125°C.

Analytical Characterization

Spectroscopic Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 99.2% with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the compound's significant anti-inflammatory properties. Research indicates that N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine exhibits strong inhibitory activity against various inflammatory mediators.

- Mechanism of Action : The compound has been shown to inhibit the activity of specific enzymes involved in inflammatory pathways, such as cathepsin C and downstream non-specific proteases (NSPs) in vivo. This inhibition leads to a reduction in inflammatory markers and improvement in disease models related to chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

- Case Studies : In vivo studies demonstrated that treatment with this compound resulted in a marked decrease in inflammatory factors in COPD model mice, suggesting its potential for therapeutic use in chronic inflammatory diseases .

Anticancer Potential

This compound has also been investigated for its anticancer properties.

- Targeting Kinases : The compound has been identified as a promising candidate for targeting various kinases involved in cancer progression. It acts as a pan-kinase inhibitor, binding to several tyrosine kinases, including ABL, BTK, and JAK1. This broad-spectrum activity suggests its potential utility in treating cancers that are driven by these pathways .

- Research Findings : Studies have shown that derivatives of pyrimidine compounds can lead to significant cytotoxic effects against cancer cell lines. The structural features of this compound enhance its ability to penetrate cellular membranes and interact with intracellular targets .

One of the notable advantages of this compound is its low toxicity profile observed in preclinical studies. This characteristic makes it a favorable candidate for further development into clinical therapies .

Mechanism of Action

The mechanism of action of N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The nitro group and aromatic rings play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine with analogous compounds:

Key Comparative Insights

N4-Isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine

- Structural Differences : Lacks benzyl and phenyl groups at N2/N4, reducing steric hindrance and lipophilicity compared to the target compound.

- Applications : Used in pesticides (e.g., propazine analogs) due to triazine-like stability . The nitro group may enhance herbicidal activity.

N~4~-Allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

- The allyl group at N4 introduces unsaturation, which could influence conformational flexibility .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Bioactivity : Demonstrated antibacterial and antifungal properties, suggesting that the target compound’s nitro group might similarly enhance antimicrobial efficacy . Fluorine and methoxy groups improve metabolic stability and solubility.

N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine

- Electronic Effects : The benzodioxole and methoxyphenyl groups contribute to π-π stacking and hydrogen-bonding capabilities, which are critical for receptor binding in drug design .

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

- Nitro Positioning: The nitro group on the phenyl ring (vs.

Research Findings and Implications

- Antimicrobial Potential: The nitro group in pyrimidines is associated with antimicrobial activity, as seen in fluorophenyl and methoxyphenyl derivatives . The target compound’s nitro group at position 5 may similarly disrupt microbial enzymes or DNA.

- Agrochemical Utility : Simpler analogs like N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine are employed in pesticides, suggesting the target compound could be modified for agrochemical use by adjusting substituents .

Biological Activity

N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

This structure includes a pyrimidine core with nitro and benzyl substituents, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and cause cellular damage .

- Anticancer Properties : Studies have shown that similar pyrimidine derivatives exhibit anticancer activity by inhibiting key enzymes involved in DNA synthesis and repair processes. The presence of the nitro group enhances these effects by promoting oxidative stress within cancer cells .

- Anti-inflammatory Effects : Nitro-containing compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of TNF-alpha and IL-1β levels |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimalarial Activity : Research on similar pyrimidine derivatives has shown significant antimalarial effects against Plasmodium berghei, suggesting that modifications in the chemical structure can enhance efficacy against malaria .

- In Vitro Studies : A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, indicating a promising path for developing new anticancer agents .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of related compounds, showing reduced symptoms in models of arthritis and other inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine, and how can reaction conditions be tailored to improve yield?

- The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as nucleophilic substitution and nitro-group introduction. For example, analogous compounds are synthesized via condensation of substituted amines with halogenated pyrimidines under alkaline conditions (e.g., DMF as a solvent) . Optimization may include adjusting temperature (60–100°C), solvent polarity, and stoichiometry of reagents to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Combine analytical techniques:

- HPLC/MS : Confirm molecular weight ([M+H]+ peaks) and detect impurities.

- NMR (1H/13C) : Assign proton environments (e.g., benzyl CH2 at ~4.5 ppm, aromatic protons at 6.8–7.5 ppm) .

- Elemental Analysis : Verify C, H, N content within 0.3% of theoretical values .

- FT-IR : Identify functional groups (e.g., nitro-group stretching at ~1520 cm⁻¹) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP : Estimated ~3.2 (via computational tools like ACD/Labs), indicating moderate hydrophobicity.

- Solubility : Poor in water; use DMSO or DMF for stock solutions. Stability tests (TGA/DSC) show decomposition >200°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what challenges arise during refinement?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen-bond modeling. Challenges include handling disordered nitro or benzyl groups; apply restraints/constraints .

- Analysis : Dihedral angles between pyrimidine and substituents (e.g., benzyl vs. phenyl groups) reveal planarity deviations (~10–15°), impacting molecular packing .

Q. What computational strategies are effective in predicting binding modes of this compound with biological targets (e.g., kinases)?

- Docking (AutoDock Vina) : Use cryo-EM or homology-modeled structures (e.g., CDK2 or Trk kinases). Key interactions:

- Nitro group forms π-stacking with Phe80 (CDK2).

- Benzyl group occupies hydrophobic pockets .

- MD Simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy (MM-PBSA) .

Q. How should contradictory bioactivity data (e.g., IC50 variability) be analyzed across different assay conditions?

- Statistical Workflow :

Normalize data to controls (e.g., DMSO-only).

Compare dose-response curves (GraphPad Prism) for Hill slopes and R² values.

Identify assay-specific variables (e.g., ATP concentrations in kinase assays) causing discrepancies .

- Orthogonal Assays : Validate hits via SPR (binding affinity) and cellular proliferation assays (e.g., MTT) .

Q. What strategies mitigate nitro-group reduction during in vitro biological assays?

- Condition Optimization : Use anaerobic chambers (N2 atmosphere) or add antioxidants (e.g., 1 mM ascorbate) .

- Analytical Monitoring : Track reduction products (e.g., amine derivatives) via LC-MS at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.